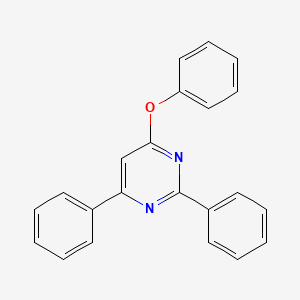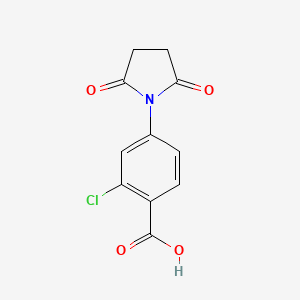
N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide
説明
N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide, also known as MTB, is a compound that has been extensively studied for its potential use in scientific research. MTB is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research in various fields.
作用機序
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of synaptic transmission. In addition, N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide has been shown to have anti-inflammatory and antioxidant properties, suggesting that it may have potential as a treatment for various inflammatory and oxidative stress-related disorders.
実験室実験の利点と制限
One advantage of using N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide in lab experiments is that it has been extensively studied and characterized, making it a reliable and well-understood compound. In addition, N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. However, one limitation of using N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide is that it may have off-target effects and interact with other proteins and pathways, which could complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research involving N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide. One area of interest is the development of new compounds based on the N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide scaffold, which may have improved efficacy and specificity compared to the parent compound. Another area of interest is the investigation of the role of N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide in various biological processes, such as inflammation, oxidative stress, and cell differentiation. Finally, the potential use of N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide as a therapeutic agent in various disease states, such as cancer and neurological disorders, is an area of active research.
合成法
N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide can be synthesized using a variety of methods, including the reaction of 2-aminomethyl-5-methylthiazole with 4-biphenylcarboxylic acid chloride in the presence of a base. Other methods involve the use of different reagents and conditions, but the overall goal is to produce a pure and stable form of N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide that can be used for scientific research.
科学的研究の応用
N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide has been studied for its potential use in a variety of scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation. In neuroscience, N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide has been shown to have an effect on synaptic transmission and neuronal excitability, suggesting that it may have potential as a treatment for neurological disorders. In drug discovery, N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide has been used as a scaffold for the development of new compounds with potential therapeutic properties.
特性
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-11-18-17(21-12)19-16(20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMUUFORPOSBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214086 | |
| Record name | N-(5-Methyl-2-thiazolyl)[1,1′-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide | |
CAS RN |
300717-34-4 | |
| Record name | N-(5-Methyl-2-thiazolyl)[1,1′-biphenyl]-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300717-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Methyl-2-thiazolyl)[1,1′-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5717904.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide](/img/structure/B5717908.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5717910.png)

![N-(3-chloro-2-methylphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5717930.png)

![3-[(3-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5717939.png)

![2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717949.png)
![4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5717970.png)
![methyl 4-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B5717981.png)
![3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5717993.png)
![1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5717996.png)
![(4',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5718005.png)